3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Description
3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a carboxamide moiety at position 4. This scaffold is versatile, with modifications primarily occurring at the carboxamide nitrogen, enabling diverse biological and physicochemical properties.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-6-9(11(13)15)10(14-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFANALXKZFARG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-methylisoxazole-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced oxazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxazole derivatives with additional oxygen functionalities.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use as an anticonvulsant and analgesic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may interact with voltage-gated sodium and calcium channels, as well as GABA receptors, to exert its anticonvulsant and analgesic effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide differ primarily in the substituents attached to the carboxamide nitrogen. These modifications influence molecular weight, solubility, lipophilicity, and biological activity. Below is a detailed comparison:
Structural and Physicochemical Properties
Key Research Findings
- Solubility-Permeability Trade-offs : Polar substituents (e.g., sulfamoyl in ) improve solubility but may reduce membrane permeability, while lipophilic groups (e.g., benzhydryl in ) enhance permeability but risk metabolic instability .
- Metabolic Stability : Bicyclic systems (e.g., ) resist cytochrome P450 oxidation, making them favorable for oral drug development .
- Antibiotic Adjuvants : The core structure is integral to cloxacillin derivatives, where its oxazole-carboxamide moiety contributes to penicillin-binding protein (PBP) affinity .
Biological Activity
3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C11H9ClN2O2
- Molecular Weight : 236.65 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Ion Channels : The compound has been shown to interact with voltage-gated sodium and calcium channels, which are critical in neuronal excitability and neurotransmitter release. This interaction is relevant for its potential anticonvulsant properties.
- GABA Receptors : It may also modulate GABA receptors, contributing to its analgesic effects. GABAergic modulation is essential for the treatment of anxiety and seizure disorders.
Anticancer Properties
Research indicates that derivatives of oxazole compounds exhibit anticancer activities through various mechanisms:
- Inhibition of Tumor Growth : Studies have shown that oxazole derivatives can inhibit the proliferation of cancer cells. For instance, certain modifications of oxazole compounds demonstrated IC50 values indicating moderate to strong antiproliferative effects against various cancer cell lines, including colon, lung, and breast cancers .
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma (HT-29) | 92.4 |
| Human Lung Adenocarcinoma (A549) | 29.77 |
| Human Breast Cancer (MCF7) | Not specified |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It shows potential against a range of pathogens, although specific data on its efficacy against bacterial or fungal strains remains limited in public databases.
Anti-inflammatory Effects
In vivo studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha. This action could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
- Anticonvulsant Activity : In a study examining the anticonvulsant properties of similar oxazole derivatives, it was found that these compounds could significantly reduce seizure frequency in animal models. The mechanism was linked to their action on sodium channels and GABA receptor modulation.
- Immunomodulatory Effects : Another study highlighted that certain oxazole derivatives could stimulate the inductive phase of delayed-type hypersensitivity (DTH) while suppressing other immune responses, indicating a complex role in immune regulation .
- Anticancer Activity Case Study : A novel derivative was synthesized based on the oxazole framework, which showed enhanced activity against human cancer cell lines with a reported IC50 value significantly lower than standard chemotherapeutics .
Q & A
Q. How can researchers optimize the synthesis yield and purity of 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, including condensation of o-chlorobenzaldehyde derivatives with hydroxylamine hydrochloride to form oximes, followed by cyclization with ethyl acetoacetate . To optimize yield:
- Use stoichiometric control to minimize side reactions during cyclization.
- Employ HPLC or LC-MS for real-time monitoring of intermediate purity .
- Purify via recrystallization using solvents like ethanol or acetonitrile to remove unreacted precursors .
Q. What experimental techniques are critical for characterizing the compound’s structural and electronic properties?
- Methodological Answer :
- X-ray crystallography resolves the 3D structure, confirming the oxazole ring geometry and substituent positions .
- NMR spectroscopy (¹H, ¹³C) identifies chemical environments, e.g., distinguishing the methyl group (δ ~2.5 ppm) and chlorophenyl protons (δ ~7.3–7.6 ppm) .
- FT-IR verifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer :
- Conduct in vitro assays against target enzymes (e.g., kinases) or pathogens (bacterial/fungal strains) using IC₅₀ or MIC measurements .
- Perform cell viability assays (e.g., MTT) to evaluate cytotoxicity in cancer cell lines .
- Use molecular docking to predict binding affinity to proteins like viral proteases or human serum albumin .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Validate assay conditions: Ensure consistent pH, temperature, and solvent (DMSO concentration ≤1% to avoid cytotoxicity) .
- Perform dose-response curves in triplicate to confirm reproducibility.
- Compare structural analogs (e.g., N-benzyl derivatives) to identify substituent-specific activity trends .
- Use surface plasmon resonance (SPR) to quantify binding kinetics and rule out false positives .
Q. What strategies are effective for designing analogs with enhanced target specificity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents on the oxazole ring and carboxamide group. For example:
| Substituent Position | Modification | Impact |
|---|---|---|
| 5-methyl | Replace with CF₃ | Increased lipophilicity for blood-brain barrier penetration |
| N-alkyl group (carboxamide) | Introduce polar groups (e.g., -OH, -NH₂) | Improved solubility and reduced off-target effects |
- Use computational modeling (e.g., QSAR) to predict bioactivity and prioritize synthetic targets .
Q. How can researchers elucidate the compound’s mechanism of action when interacting with enzymes?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish covalent vs. non-covalent interactions .
- Cryo-EM or X-ray co-crystallography : Resolve compound-enzyme complexes to identify binding pockets (e.g., chlorophenyl group in hydrophobic clefts) .
- Mutagenesis studies : Replace key amino acids in the enzyme active site to test binding dependency .
Q. What methodologies address solubility limitations without compromising bioactivity?
- Methodological Answer :
- Introduce polar substituents (e.g., ethoxy or methoxy groups) on the phenyl ring to enhance aqueous solubility .
- Formulate as nanoparticles or liposomes to improve bioavailability .
- Test prodrug strategies (e.g., esterification of the carboxamide) to increase membrane permeability, followed by enzymatic activation in vivo .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported enzymatic inhibition profiles?
- Methodological Answer :
- Cross-validate using orthogonal assays (e.g., fluorescence-based vs. radiometric assays).
- Analyze enzyme isoform specificity; e.g., chlorophenyl derivatives may selectively inhibit COX-2 over COX-1 .
- Screen against a broader panel of related enzymes to identify off-target effects .
Tables for Comparative Analysis
Q. Table 1: Structural Analogs and Key Features
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
